molecular formula C9H20O B14203503 Pentane, 1-methoxy-2,4,4-trimethyl- CAS No. 848560-66-7

Pentane, 1-methoxy-2,4,4-trimethyl-

Cat. No.: B14203503
CAS No.: 848560-66-7
M. Wt: 144.25 g/mol
InChI Key: MRIBYNUKSAICCT-UHFFFAOYSA-N
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Description

Pentane, 1-methoxy-2,4,4-trimethyl- is an organic compound with the molecular formula C9H20O. It is a branched ether, known for its unique structure and properties. This compound is used in various scientific and industrial applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane, 1-methoxy-2,4,4-trimethyl- can be synthesized through the reaction of 2,4,4-trimethylpentan-1-ol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the alcohol and methanol are heated together with the catalyst to promote the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1-methoxy-2,4,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Depending on the nucleophile, different ethers or other substituted products can be formed.

Scientific Research Applications

Pentane, 1-methoxy-2,4,4-trimethyl- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of biological membranes and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of pentane, 1-methoxy-2,4,4-trimethyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its methoxy group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pentane, 2-methoxy-2,4,4-trimethyl-: Similar in structure but with the methoxy group at a different position.

    2,2,4-Trimethylpentane: An isomer with different functional groups.

    1-Pentene, 2,4,4-trimethyl-: A related compound with a double bond.

Uniqueness

Pentane, 1-methoxy-2,4,4-trimethyl- is unique due to its specific placement of the methoxy group, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.

Properties

CAS No.

848560-66-7

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

1-methoxy-2,4,4-trimethylpentane

InChI

InChI=1S/C9H20O/c1-8(7-10-5)6-9(2,3)4/h8H,6-7H2,1-5H3

InChI Key

MRIBYNUKSAICCT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)COC

Origin of Product

United States

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